

A Technical Guide to 2-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6(5H)-Phenanthridinone, 2-bromo-*

Cat. No.: *B131381*

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Abstract

2-bromo-6(5H)-phenanthridinone is a key heterocyclic compound built upon the privileged phenanthridinone scaffold. This structural motif is integral to numerous biologically active molecules and natural alkaloids. The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration, significantly influencing the compound's electronic properties, reactivity, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of 2-bromo-6(5H)-phenanthridinone, detailed synthetic protocols, and its current applications in medicinal chemistry, with a primary focus on its role as a precursor for potent enzyme inhibitors.

Introduction: The Significance of the Phenanthridinone Core

Phenanthridinones are a class of tricyclic nitrogen-containing heterocyclic compounds. This scaffold is frequently found in biologically active molecules, earning it the designation of a "privileged structure" in medicinal chemistry.^[1] Derivatives of phenanthridinone have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.^[2]

One of the most significant applications for this class of compounds is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA repair.[1][3] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, making them a cornerstone of targeted cancer therapies.[1]

The subject of this guide, 2-bromo-6(5H)-phenanthridinone, is a crucial intermediate in the development of novel therapeutics. The bromine substituent not only modulates the molecule's pharmacokinetic properties but also serves as a reactive site for constructing more complex derivatives through cross-coupling reactions.[1]

Physical and Chemical Properties

Quantitative data for 2-bromo-6(5H)-phenanthridinone is limited in publicly available literature. However, data for the parent compound, 6(5H)-phenanthridinone, provides a useful baseline for its physical characteristics.

Table 1: Physical and Chemical Identifiers of 2-bromo-6(5H)-phenanthridinone

Property	Value	Source
CAS Number	27353-48-6	[1][4]
Molecular Formula	C ₁₃ H ₈ BrNO	[4][5]
Molecular Weight	274.11 g/mol	[1]
InChI Key	OJWSCRAZKRSYIB- UHFFFAOYSA-N	[1]

Table 2: Physical Properties of the Parent Compound, 6(5H)-phenanthridinone (CAS: 1015-89-0)

Property	Value	Source
Appearance	White to pale brown crystalline powder	[6] [7]
Melting Point	290-292 °C	[8] [9] [10]
Solubility	Soluble in DMSO; Insoluble in water	[6] [8] [9]
UV max (λmax)	338 nm (in Ethanol)	[9]
Boiling Point	435 °C (Predicted)	[9] [11]
Density	1.230 g/cm³ (Predicted)	[9]

Synthesis and Experimental Protocols

The synthesis of the phenanthridinone skeleton is well-documented, with several efficient methods available. The most common strategies involve the intramolecular cyclization of N-substituted 2-bromobenzamides.

Weak Base-Promoted Intramolecular Lactamization

A straightforward and high-yielding method involves the cyclization of an N-aryl-2-bromobenzamide precursor promoted by a weak base.[\[1\]](#)

Experimental Protocol:

- Reactants: N-(aryl)-2-bromobenzamide, Potassium Carbonate (K_2CO_3), Dimethylformamide (DMF).
- Procedure:
 - Dissolve the N-(aryl)-2-bromobenzamide substrate in DMF.
 - Add an excess of potassium carbonate (K_2CO_3) to the solution.
 - Heat the reaction mixture under conventional heating. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The resulting precipitate is collected by filtration, washed, and dried to yield the phenanthridinone product.

Microwave-Assisted Synthesis

To significantly reduce reaction times and improve efficiency, the weak base-promoted lactamization can be performed under microwave irradiation.[\[1\]](#)

Experimental Protocol:

- Reactants: N-phenyl-2-bromobenzamide, Potassium Carbonate (K_2CO_3), Dimethylformamide (DMF).
- Procedure:
 - Combine N-phenyl-2-bromobenzamide and K_2CO_3 in a microwave-safe reaction vessel.
 - Add DMF as the solvent.
 - Seal the vessel and place it in a microwave reactor.
 - Irradiate the mixture at a constant temperature of 150°C for approximately 2 hours.[\[1\]](#)
 - After cooling, the product is isolated using standard workup procedures as described in section 3.1.

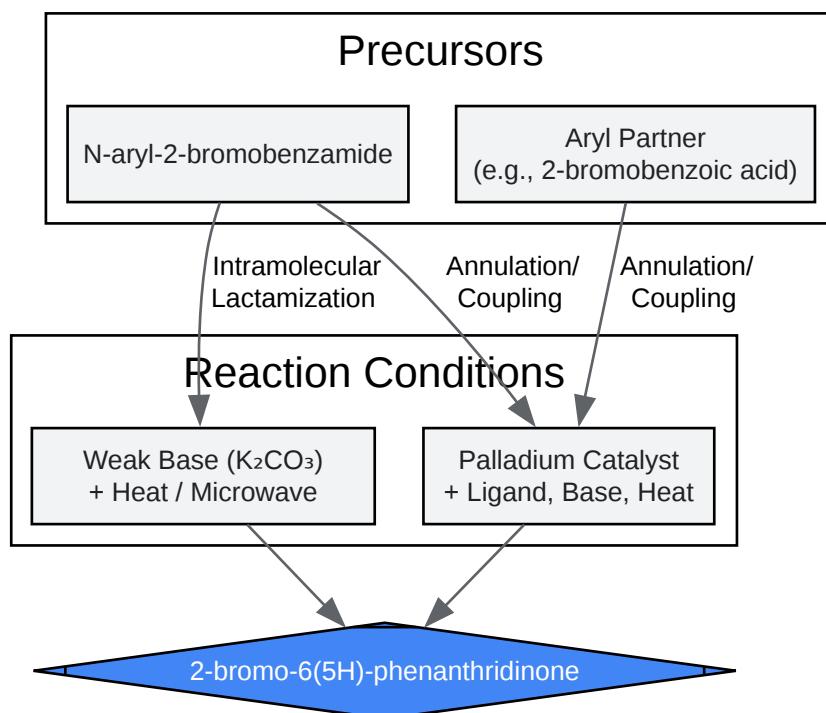
Palladium-Catalyzed Annulation

More advanced methods utilize palladium catalysts to construct the phenanthridinone skeleton via C-C bond formation. These reactions often involve the coupling of N-substituted 2-bromobenzamides with 2-bromobenzoic acids or similar aryl partners.[\[12\]](#)[\[13\]](#) This strategy allows for the assembly of a wide range of functionalized phenanthridinones.[\[13\]](#)

Experimental Protocol (General Example):

- Reactants: N-substituted 2-bromobenzamide, 2-bromobenzoic acid, Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K_2CO_3), and a high-boiling point solvent (e.g., DMAc).
- Procedure:
 - To an oven-dried, sealed tube, add the 2-bromobenzamide, 2-bromobenzoic acid, palladium catalyst, ligand, and base.
 - Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
 - Add the degassed solvent via syringe.
 - Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 12-24 hours.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
 - The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Synthetic Pathways to Phenanthridinones



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General synthetic strategies for the phenanthridinone core.

Biological Activity and Mechanism of Action

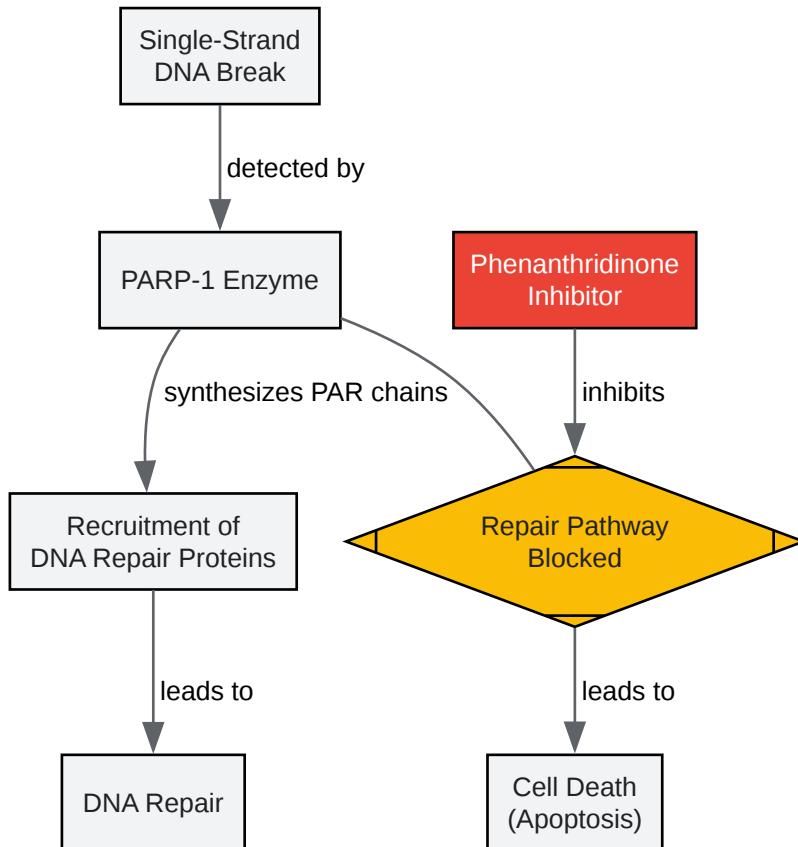
While direct biological studies on 2-bromo-6(5H)-phenanthridinone are not extensively published, the phenanthridinone class is renowned for its activity as PARP inhibitors.^[1] The 2-bromo derivative is a valuable precursor for synthesizing more potent and selective PARP inhibitors.^[1]

Role as a PARP Inhibitor Precursor

PARP-1 is an enzyme that detects single-strand DNA breaks. Upon binding to damaged DNA, it synthesizes poly(ADP-ribose) chains that act as a scaffold to recruit other DNA repair proteins.^[1] In tumors with defects in other repair pathways (like homologous recombination), inhibiting PARP-1 leads to the accumulation of irreparable DNA damage and subsequent cell death.

The bromine atom on the phenanthridinone scaffold provides a reactive site for medicinal chemists to introduce other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the fine-tuning of the molecule's properties to enhance its binding affinity and selectivity for the PARP enzyme active site.

Mechanism of PARP Inhibition



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Simplified signaling pathway of PARP-1 in DNA repair and its inhibition.

Other Potential Applications

Beyond its role in oncology, 2-bromo-6(5H)-phenanthridinone and its derivatives are being explored for other therapeutic applications:

- Immunomodulation: Preliminary studies suggest that the compound may possess immunomodulatory properties, indicating potential use in autoimmune diseases.[\[1\]](#)

- Hormonal Therapies: It serves as a key intermediate in synthesizing antagonists for the progesterone receptor.[1]
- Antitubercular Activity: Structurally related compounds have shown promise as antitubercular agents.[1]

Conclusion

2-bromo-6(5H)-phenanthridinone is a compound of significant interest to the scientific and drug development communities. Its robust synthetic accessibility combined with the versatility of the bromine substituent makes it an invaluable building block for creating novel, high-value molecules. Its primary application as a precursor for PARP inhibitors places it at the forefront of targeted cancer therapy research. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives will undoubtedly continue to yield new therapeutic opportunities.

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- To cite this document: BenchChem. [A Technical Guide to 2-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131381#physical-and-chemical-properties-of-2-bromo-6-5h-phenanthridinone>]

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